molecular formula C7H6N4S B8693083 4-(1H-tetrazol-1-yl)benzenethiol CAS No. 58738-18-4

4-(1H-tetrazol-1-yl)benzenethiol

Cat. No. B8693083
CAS RN: 58738-18-4
M. Wt: 178.22 g/mol
InChI Key: BSMIZHHGWVKNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-tetrazol-1-yl)benzenethiol is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-tetrazol-1-yl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-tetrazol-1-yl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58738-18-4

Product Name

4-(1H-tetrazol-1-yl)benzenethiol

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

4-(tetrazol-1-yl)benzenethiol

InChI

InChI=1S/C7H6N4S/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H

InChI Key

BSMIZHHGWVKNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively a mixture of p-aminothiophenol (9.0 g.), sodium azide (7.0 g.), triethyl orthoformate (30 ml.), and acetic acid (30 ml.) was stirred and heated at 85° C. for 30 minutes. The reaction mixture was evaporated at reduced pressure and diluted with water to give a crystalline product which was collected and recrystallized from chloroform:hexane.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.